

Spectroscopic comparison of monosodium adipate and disodium adipate.

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Compound of Interest		
Compound Name:	Sodium hydrogen adipate	
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A Spectroscopic Comparison of Monosodium Adipate and Disodium Adipate: A Guide for Researchers

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This guide provides a detailed spectroscopic comparison of monosodium adipate and disodium adipate, intended for researchers, scientists, and professionals in drug development. The comparison focuses on Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, offering experimental data and protocols to facilitate the characterization and differentiation of these two salts of adipic acid.

Introduction

Monosodium adipate (**sodium hydrogen adipate**) and disodium adipate are the partially and fully neutralized sodium salts of adipic acid, a six-carbon dicarboxylic acid. Their distinct chemical structures, arising from the different degrees of protonation of the carboxylic acid groups, give rise to unique spectroscopic signatures. Understanding these differences is crucial for quality control, reaction monitoring, and formulation development in various scientific and industrial applications.

Monosodium Adipate: Features one carboxylic acid group and one carboxylate group. Disodium Adipate: Features two carboxylate groups.

Data Presentation



The following tables summarize the key spectroscopic data for monosodium adipate and disodium adipate. Data for disodium adipate is based on experimental findings, while data for monosodium adipate is largely predicted based on the known spectroscopic behavior of carboxylic acids and carboxylates, due to the limited availability of published experimental spectra for this specific compound.

Infrared (IR) Spectroscopy Data

Functional Group	Vibrational Mode	Monosodium Adipate (Predicted, cm ⁻¹) **	Disodium Adipate (Experimental, cm ⁻¹) **
O-H (Carboxylic Acid)	Stretching	~3300-2500 (broad)	Absent
C=O (Carboxylic Acid)	Stretching	~1700	Absent
C=O (Carboxylate)	Asymmetric Stretching	~1600-1550	~1560
C=O (Carboxylate)	Symmetric Stretching	~1400	~1415
С-Н	Stretching	~2950-2850	~2950-2850

Note: The presence of both carboxylic acid and carboxylate groups in monosodium adipate leads to a more complex IR spectrum in the carbonyl region compared to the symmetric disodium adipate.

Raman Spectroscopy Data

Functional Group	Vibrational Mode	Monosodium Adipate (Predicted, cm ⁻¹) **	Disodium Adipate (Experimental/Expe cted, cm ⁻¹) **
C=O (Carboxylic Acid)	Stretching	~1650	Absent
C=O (Carboxylate)	Symmetric Stretching	~1410	~1410
C-C	Stretching	~1100-800	~1100-800
С-Н	Bending/Stretching	~1450, ~2900	~1450, ~2900

Note: The symmetric carboxylate stretch is typically strong and sharp in the Raman spectrum.



¹H NMR Spectroscopy Data (in D₂O)

Proton Type	Monosodium Adipate (Predicted Chemical Shift, ppm)	Disodium Adipate (Experimental Chemical Shift, ppm)[1]
α-CH ₂	~2.2-2.4	~2.20
β-CH ₂	~1.6-1.8	~1.55
СООН	~11-12 (if not in D ₂ O, will exchange in D ₂ O)	Absent

Note: In D₂O, the acidic proton of the carboxylic acid group in monosodium adipate will exchange with deuterium and will likely not be observed. The chemical shifts of the α - and β -protons may differ slightly between the two species due to the different electronic environments.

¹³C NMR Spectroscopy Data (in D₂O)

C Him Coconoscos, Buta in B20			
Carbon Type	Monosodium Adipate (Predicted Chemical Shift, ppm)	Disodium Adipate (Experimental Chemical Shift, ppm)[2]	
C=O (Carboxylate)	~182	~182.5	
C=O (Carboxylic Acid)	~177	Absent	
α-CH ₂	~35	~35.5	
β-CH ₂	~26	~26.5	

Note: The presence of two distinct carbonyl environments in monosodium adipate should result in two separate signals in the ¹³C NMR spectrum, one for the carboxylic acid and one for the carboxylate.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.



Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy. This technique is suitable for solid powder samples and requires minimal sample preparation.

Protocol:

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
- Sample Preparation: Place a small amount of the solid sample (monosodium or disodium adipate) onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Sample Analysis: Apply pressure to the sample using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the infrared spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy

Technique: Fourier-Transform (FT) Raman Spectroscopy. This technique is well-suited for the analysis of solid organic compounds and is less susceptible to fluorescence than dispersive Raman spectroscopy.

Protocol:

- Instrument Setup: Use a near-infrared laser (e.g., 1064 nm) for excitation to minimize fluorescence.
- Sample Preparation: Place a small amount of the solid sample into a sample holder (e.g., a glass vial or an aluminum well plate).
- Data Acquisition: Focus the laser onto the sample and collect the Raman scattered light.
 Acquire the spectrum over a Raman shift range of approximately 3500-100 cm⁻¹.



 Data Processing: The spectrum may be baseline corrected to remove any broad background signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Technique: Solution-state ¹H and ¹³C NMR Spectroscopy.

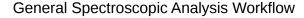
Protocol:

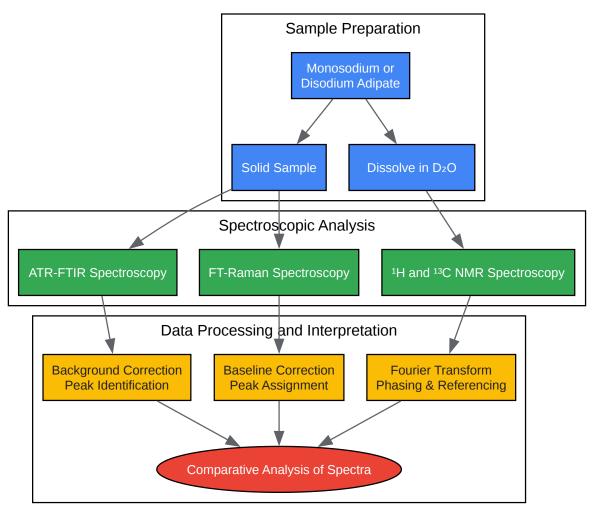
- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the adipate salt for ¹H NMR or 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O) in a clean, dry NMR tube.
 - Cap the NMR tube and gently agitate to ensure complete dissolution.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the D₂O.
 - Shim the magnetic field to achieve good homogeneity.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).



- Phase the resulting spectrum.
- Calibrate the chemical shift scale. For samples in D₂O, the residual HDO peak (around 4.79 ppm at 25 °C) can be used as a reference for ¹H NMR. An external standard or the known chemical shift of a reference compound can be used for ¹³C NMR.

Mandatory Visualizations

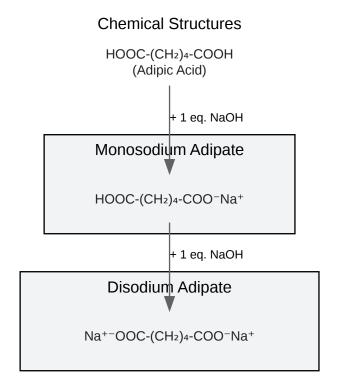




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General workflow for spectroscopic analysis.





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Relationship between adipic acid and its sodium salts.

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References

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- 2. researchgate.net [researchgate.net]
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